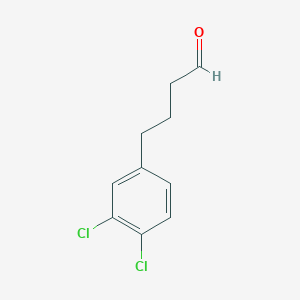

4-(3,4-二氯苯基)丁醛

货号 B2364705

CAS 编号:

1310094-84-8

分子量: 217.09

InChI 键: NNCQRSFHPGMSBN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

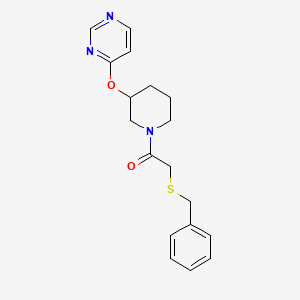

“4-(3,4-Dichlorophenyl)butanal” is an organic compound with the molecular formula C10H10Cl2O . It has a molecular weight of 217.09 .

Molecular Structure Analysis

The molecular structure of “4-(3,4-Dichlorophenyl)butanal” can be analyzed using techniques such as X-ray crystallography and density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method . The optimized stable structure vibration frequencies can be recorded at the same level of theory .科学研究应用

分析方法和检测

- 4-(3,4-二氯苯基)丁醛可通过专门的分析技术在各种介质中检测到。已建立了一种高效液相色谱(HPLC)方法,用于在大鼠血浆中确定其浓度,展示了其在药代动力学研究和药物开发中的实用性 (Bu Xiu, 2004)。

环境监测

- 这种化合物在环境监测中具有重要意义,特别是在海洋沉积物中抗污染剂的研究中。它经常与其他相关化合物一起分析,表明其在评估环境污染和降解产物中的相关性 (Gatidou et al., 2004)。

生物活性化合物的合成

- 4-(3,4-二氯苯基)丁醛用于合成具有潜在生物活性的杂环化合物。它与各种试剂的反应导致新化合物的产生,其中一些已显示出抗菌和抗真菌活性 (Sayed et al., 2003)。

药物开发和合成

- 它参与了新型治疗剂的开发,如用于制备手性苄基醇以供药用 (Quallich & Woodall, 1992)。

溶解度研究

- 已对4-(3,4-二氯苯基)丁醛在各种溶剂中的溶解度进行了研究,为其纯化过程和在制药中的配方提供了必要的数据 (Wang et al., 2008)。

化学降解和环境影响

- 对类似氯酚的降解研究提供了关于4-(3,4-二氯苯基)丁醛的环境影响和降解机制的见解,特别是在水处理和污染控制过程中 (Chia et al., 2004)。

分子对接和药理学研究

- 对结构类似于4-(3,4-二氯苯基)丁醛的化合物进行分子对接和振动研究有助于理解其潜在的药理应用和与生物分子的相互作用 (Vanasundari et al., 2018)。

环境应用中的光催化降解

- 氯酚衍生物的光催化降解,这是4-(3,4-二氯苯基)丁醛所属的化学类别,是一个具有环境清洁和水处理过程意义的研究领域 (Kim & Choi, 2005)。

安全和危害

属性

IUPAC Name |

4-(3,4-dichlorophenyl)butanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCQRSFHPGMSBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCC=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a solution of Intermediate 20A (3.5 g, 16 mmol) in DCM (100 mL) was added silica gel (2.5 g) followed by pyridinium chlorochromate (4.13 g, 19.2 mmol). After stirring for 1 h, the reaction mixture was filtered and the filtrate was diluted with water and the layers were separated. The aqueous layer was further extracted with dichloromethane twice. The combined organic layers were washed with 1N HCl twice, water twice, brine twice, dried over MgSO4, filtered and concentrated. The residue was purified by ISCO chromatography (EtOAc/Hexanes 0-70%, column 40 g) to give Intermediate 20B (2.3 g, 66%) as an oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.80-1.92 (2H, m), 2.36-2.43 (2H, m), 2.50-2.60 (2H, m), 6.94 (1H, dd, J=8.3, 2.0 Hz), 7.25-7.32 (1H, m), 7.28 (1H, d, J=8.3 Hz), 9.70 (1H, s).

Name

Yield

66%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2364623.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2364628.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)

![1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2364634.png)

![N-cyclohexyl-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2364635.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2364640.png)

![N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2364643.png)